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molecular formula C10H15FN4 B8315728 2-Fluoro-6-(4-methyl-piperazin-1-yl)-pyridin-3-ylamine

2-Fluoro-6-(4-methyl-piperazin-1-yl)-pyridin-3-ylamine

Cat. No. B8315728
M. Wt: 210.25 g/mol
InChI Key: HNPFWTICOKYMBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07713994B2

Procedure details

To a suspension of 1-(6-fluoro-5-nitropyridin-2-yl)-4-methylpiperazine.trifluoroacetic acid salt (0.38 g, 1.1 mmol) in ethanol (30 mL) is added triethylamine dropwise with agitation until all of the solid had dissolved. The mixture is then degassed with dry ice and treated with an aqueous slurry of Raney nickel (approx 1.5 mL). After shaking under 50 psi of hydrogen, the reaction mixture is filtered through a pad of diatomaceous earth and concentrated under reduced pressure to give 2-fluoro-6-(4-methyl-piperazin-1-yl)-pyridin-3-ylamine (contaminated with triethylammonium trifluoroacetate) as a red wine colored solid.
Name
1-(6-fluoro-5-nitropyridin-2-yl)-4-methylpiperazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[N:7]=[C:6]([N:8]2[CH2:13][CH2:12][N:11]([CH3:14])[CH2:10][CH2:9]2)[CH:5]=[CH:4][C:3]=1[N+:15]([O-])=O.FC(F)(F)C(O)=O.C(N(CC)CC)C>C(O)C>[F:1][C:2]1[C:3]([NH2:15])=[CH:4][CH:5]=[C:6]([N:8]2[CH2:13][CH2:12][N:11]([CH3:14])[CH2:10][CH2:9]2)[N:7]=1

Inputs

Step One
Name
1-(6-fluoro-5-nitropyridin-2-yl)-4-methylpiperazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC(=N1)N1CCN(CC1)C)[N+](=O)[O-]
Step Two
Name
Quantity
0.38 g
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
After shaking under 50 psi of hydrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
CUSTOM
Type
CUSTOM
Details
The mixture is then degassed with dry ice
ADDITION
Type
ADDITION
Details
treated with an aqueous slurry of Raney nickel (approx 1.5 mL)
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered through a pad of diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=NC(=CC=C1N)N1CCN(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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